![molecular formula C19H21N5OS2 B2768475 6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide CAS No. 1775378-51-2](/img/structure/B2768475.png)
6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide is a complex organic compound with a unique structure that includes a pyrazolo[1,5-a]pyrazine core, a thiazinan ring, and a methylsulfanyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common approach is to first synthesize the pyrazolo[1,5-a]pyrazine core through a cyclization reaction. This is followed by the introduction of the thiazinan ring and the methylsulfanyl phenyl group through a series of substitution and coupling reactions. The reaction conditions often involve the use of catalysts, such as palladium, and solvents, such as dimethylformamide, to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve optimizing the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to improve reaction efficiency and the development of more sustainable and environmentally friendly reaction conditions.
Chemical Reactions Analysis
Types of Reactions
6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group would yield a sulfoxide or sulfone, while reduction of a nitro group would yield an amine.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a potential inhibitor of specific enzymes or receptors.
Medicine: As a candidate for drug development, particularly for diseases where modulation of specific biological pathways is beneficial.
Industry: As a precursor for the synthesis of materials with unique properties, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide depends on its specific application. In a biological context, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.
Comparison with Similar Compounds
6-methyl-N-[3-(methylsulfanyl)phenyl]-4-(thiomorpholin-4-yl)pyrazolo[1,5-a]pyrazine-2-carboxamide can be compared with other compounds that have similar structural features, such as:
Pyrazolo[1,5-a]pyrazine derivatives: These compounds share the core structure and may have similar biological activities.
Thiazinan derivatives: These compounds contain the thiazinan ring and may have similar chemical reactivity.
Methylsulfanyl phenyl derivatives: These compounds contain the methylsulfanyl group and may undergo similar chemical reactions.
The uniqueness of this compound lies in the combination of these structural features, which may confer unique properties and applications.
Properties
IUPAC Name |
6-methyl-N-(3-methylsulfanylphenyl)-4-thiomorpholin-4-ylpyrazolo[1,5-a]pyrazine-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5OS2/c1-13-12-24-17(18(20-13)23-6-8-27-9-7-23)11-16(22-24)19(25)21-14-4-3-5-15(10-14)26-2/h3-5,10-12H,6-9H2,1-2H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCYTGLMJZBCLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C(=CC(=N2)C(=O)NC3=CC(=CC=C3)SC)C(=N1)N4CCSCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{4-[(tert-Butoxycarbonyl)amino]tetrahydro-2H-pyran-4-yl}acetic acid](/img/structure/B2768393.png)
![8-[(4-chlorophenyl)methoxy]-2-[4-(furan-2-carbonyl)piperazin-1-yl]quinoline](/img/structure/B2768395.png)
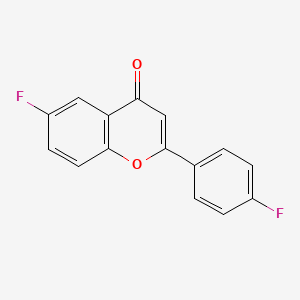
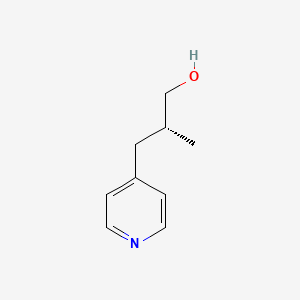
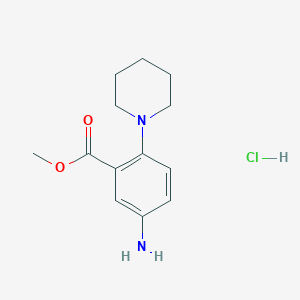
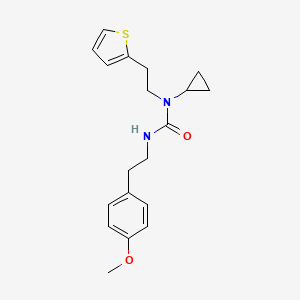
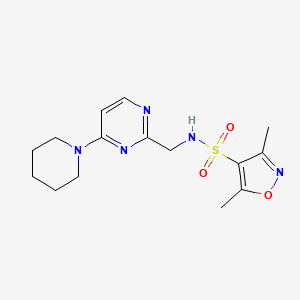
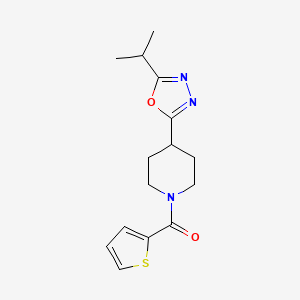
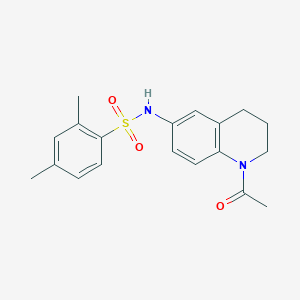
![5-methyl-N-(1,3-thiazol-2-yl)-3-[(2E)-3-{[4-(trifluoromethoxy)phenyl]amino}prop-2-enoyl]-1,2-oxazole-4-carboxamide](/img/structure/B2768409.png)
![N-[(6-cyclopropylpyrimidin-4-yl)methyl]-2-phenyl-2H-1,2,3-triazole-4-carboxamide](/img/structure/B2768410.png)
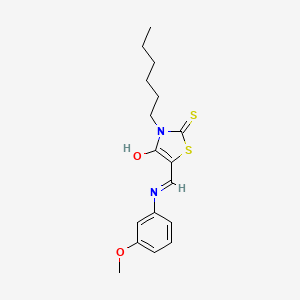
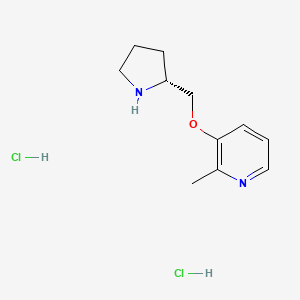
![4-({1-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidin-3-yl}methoxy)pyridine](/img/structure/B2768414.png)
